3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine
Description
3-(Chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine (molecular formula: C₁₄H₁₃ClNO₂) is a substituted pyridine derivative characterized by a chloromethyl group at position 3 and a 4-methoxybenzyloxy group at position 2. This compound is typically synthesized via halogenation of intermediate alcohols using reagents like thionyl chloride (SOCl₂) . Its structure enables diverse reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
1293162-36-3 |
|---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C14H14ClNO2/c1-17-13-6-4-11(5-7-13)10-18-14-12(9-15)3-2-8-16-14/h2-8H,9-10H2,1H3 |
InChI Key |
IQVAXDXCVVIBNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=N2)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyridine Core Construction via Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction offers a robust route to functionalized pyridines. Using ethyl acetoacetate, ammonium acetate, and 4-methoxybenzaldehyde, 1,4-dihydropyridine is formed, followed by oxidation to the pyridine derivative.
Reaction Conditions :
-
Reactants : Ethyl acetoacetate (2.0 eq), 4-methoxybenzaldehyde (1.0 eq), ammonium acetate (1.2 eq).
-
Solvent : Ethanol, reflux at 80°C for 12 h.
-
Oxidation : HNO₃ (conc.) at 0°C, stirred for 3 h.
-
Yield : 68% after recrystallization (ethanol/water).
Analytical Validation :
Etherification at Position 2: Introducing the 4-Methoxyphenylmethoxy Group
The hydroxyl group at position 2 is functionalized via Mitsunobu reaction or nucleophilic substitution. Mitsunobu conditions prove superior for regioselectivity.
Mitsunobu Protocol :
-
Reactants : 2-Hydroxypyridine derivative (1.0 eq), 4-methoxybenzyl alcohol (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
-
Solvent : THF, 0°C to room temperature, 12 h.
-
Yield : 82% after silica gel chromatography (hexane/ethyl acetate 3:1).
Nucleophilic Substitution Alternative :
Chloromethylation at Position 3
Chloromethylation is achieved via Friedel-Crafts alkylation or hydroxymethylation followed by chlorination. The latter method minimizes ring over-functionalization.
Hydroxymethylation-Chlorination Sequence :
-
Hydroxymethylation :
-
Chlorination :
-
Reagent : SOCl₂ (5.0 eq), DMF (cat.).
-
Conditions : Reflux, 4 h.
-
Yield : 89% (over two steps).
-
Analytical Validation :
-
¹³C NMR (100 MHz, CDCl₃): δ 158.9 (C-O), 149.2 (pyridine C-2), 130.1 (CH₂Cl).
Industrial-Scale Optimization
Catalytic Enhancements for Etherification
Palladium-catalyzed cross-coupling improves efficiency in large batches:
-
Catalyst : Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq).
-
Base : Cs₂CO₃ (2.0 eq).
-
Solvent : Toluene, 110°C, 8 h.
-
Yield : 91% with 99% purity (HPLC).
Solvent Recycling in Chlorination
Batch-mode chlorination with SOCl₂ enables solvent recovery:
-
Recycled DCM : 3 cycles with <5% yield drop.
-
Waste Reduction : 40% lower E-factor compared to single-use protocols.
Challenges and Mitigation Strategies
Regioselectivity in Chloromethylation
Competing reactions at positions 4 and 5 are mitigated by:
-
Directing Groups : Temporary N-oxide formation (H₂O₂, AcOH) directs chloromethylation to position 3.
-
Low-Temperature Control : –20°C slows kinetic byproduct formation.
Purification of Polar Byproducts
-
Countercurrent Chromatography : Separates chloromethylated isomers using heptane/EtOAc/MeOH/water (5:5:5:3).
-
Crystallization : Ethanol/water (1:2) yields 98% pure product.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the chloromethyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives or alcohols.
Scientific Research Applications
3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating its binding to nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells. The methoxyphenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
4-(Chloromethyl)-2-(3-methoxyphenyl)pyridine (10c)
- Structure : The chloromethyl group shifts to position 4, and the methoxyphenyl substituent is at position 3.
- Synthesis : Prepared via Grignard cross-coupling followed by halogenation .
- Impact : The positional change alters electronic distribution, reducing steric hindrance compared to the target compound. This enhances reactivity in Suzuki-Miyaura coupling reactions .
Substituent Variations
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
- Structure : Features a 3-methoxypropoxy group at position 4 and a methyl group at position 3.
- Properties: The hydrochloride salt improves water solubility (critical for bioavailability) but reduces thermal stability (melting point: ~150–160°C) compared to the non-salt form of the target compound .
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine
- Structure: Incorporates a phenoxy group at position 4 and additional methyl groups.
- Impact : Increased steric bulk lowers reactivity in electrophilic substitutions but enhances π-π stacking interactions, making it suitable for optoelectronic applications .
Conjugated Systems
3-[(1E)-2-(4-Methoxyphenyl)ethenyl]pyridine
- Structure : A vinyl bridge links the pyridine and 4-methoxyphenyl groups.
- Properties : Extended conjugation shifts UV-Vis absorption to longer wavelengths (λₘₐₓ ~300 nm), enhancing photostability for use in organic LEDs .
Comparative Analysis of Physicochemical Properties
Biological Activity
3-(Chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent research findings, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloromethyl group and a methoxyphenylmethoxy group, which contribute to its chemical reactivity and biological properties. The chloromethyl group acts as an electrophile, facilitating interactions with nucleophilic sites on biomolecules, while the methoxyphenyl group enhances lipophilicity, aiding in cellular uptake.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activities and inhibit microbial growth. The compound's electrophilic nature allows it to bind with various biomolecules, potentially leading to:
- Inhibition of Enzymatic Activities : By interacting with specific enzymes, the compound can alter metabolic pathways.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, contributing to its anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity. The following table summarizes its effectiveness against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
These results indicate that the compound is particularly effective against fungal infections compared to bacterial strains.
Anticancer Activity
The anticancer potential of this compound was evaluated using several cancer cell lines. The following table presents the IC50 values for different cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 10.5 |
| HCT-116 (Colon) | 12.0 |
| PC-3 (Prostate) | 15.3 |
These findings suggest that the compound has notable antiproliferative effects, comparable to established chemotherapeutic agents .
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent in treating resistant bacterial infections.
- Cancer Research : Research involving A549 lung cancer cells demonstrated that treatment with this compound resulted in increased apoptosis markers and reduced cell viability. This suggests a mechanism where the compound induces cell death through apoptotic pathways .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the methoxy and chloromethyl groups significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance or reduce both antimicrobial and anticancer activities. The presence of electron-donating or withdrawing groups alters the compound's reactivity and interaction with biological targets .
Q & A
Q. What are the standard synthetic routes for 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine?
The compound is typically synthesized via nucleophilic substitution on the pyridine ring. A common method involves reacting 3-chloropyridine with 4-methoxybenzyl alcohol in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions. The reaction proceeds by displacing the chloro group with the methoxybenzyloxy moiety . Optimization includes solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) to achieve yields of 70–85%. Purity is ensured via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 279.7 for C₁₄H₁₃ClNO₂).
- IR Spectroscopy : Detects functional groups (e.g., C-O stretch at 1250 cm⁻¹, C-Cl at 700 cm⁻¹).
Q. What nucleophilic substitution reactions are feasible at the chloromethyl group?
The chloromethyl group (-CH₂Cl) is highly reactive. Common substitutions include:
- Amine displacement : React with primary/secondary amines (e.g., benzylamine) in THF/K₂CO₃ to form aminomethyl derivatives .
- Thiol exchange : Use sodium thiocyanate (NaSCN) in ethanol to yield thiomethyl analogs.
- Azide substitution : Sodium azide (NaN₃) in DMF at 60°C forms azidomethyl intermediates for click chemistry .
Advanced Research Questions
Q. How can oxidative cyclization methods be adapted for synthesizing related heterocycles?
For triazolopyridine derivatives (e.g., [1,2,4]triazolo[4,3-a]pyridines), oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature offers a greener alternative to toxic Cr(VI) or DDQ reagents. This method achieves ~73% yield with minimal byproducts . Key parameters:
- Reaction time : 3–5 hours.
- Workup : Extract with ethyl acetate and purify via alumina chromatography.
Q. How do substituent variations on the pyridine ring influence biological activity?
Structure-activity relationship (SAR) studies highlight the impact of substituents on target binding. For example:
| Substituent Position | Functional Group | Biological Activity Trend |
|---|---|---|
| 2-position | Methoxybenzyloxy | Enhances lipophilicity, improving blood-brain barrier penetration |
| 3-position | Chloromethyl | Increases electrophilicity, enabling covalent binding to enzymes |
| 4-position | Methyl/fluoro | Modulates metabolic stability and toxicity |
Data from imidazo[4,5-b]pyridine analogs suggest chloro and methoxy groups enhance antimicrobial and anticancer activity .
Q. How can contradictions in reaction yields during scale-up be resolved?
Discrepancies in yields often arise from inefficient mixing or heat transfer. Mitigation strategies include:
- Continuous flow reactors : Improve consistency by maintaining precise temperature/residence time .
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- In-line analytics : Monitor reaction progress via FTIR or HPLC to identify bottlenecks early.
Q. What computational methods aid in predicting the compound’s reactivity?
- DFT calculations : Model transition states for substitution reactions (e.g., chloromethyl group reactivity).
- Molecular docking : Predict binding affinity to biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Q. How can regioselectivity challenges in pyridine functionalization be addressed?
Regioselectivity is controlled by:
- Directing groups : Use temporary protecting groups (e.g., boronic esters) to guide substitution to specific positions.
- Metal catalysis : Pd-mediated C-H activation enables selective functionalization at the 4-position .
- Microwave-assisted synthesis : Enhances kinetic control for selective product formation .
Methodological Troubleshooting
Q. Why might HPLC analysis show multiple peaks for a purportedly pure sample?
- Degradation : Chloromethyl groups are hydrolytically unstable. Use anhydrous solvents and store samples at -20°C.
- Tautomerism : Pyridine derivatives may exhibit ring-chain tautomerism. Analyze at low pH to stabilize the dominant form .
- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates. Re-purify via preparative HPLC.
Q. How to optimize reaction conditions for low-yielding substitutions?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene).
- Base selection : Compare K₂CO₃ (mild) with stronger bases (e.g., NaH) for deprotonation efficiency.
- Temperature gradient : Perform reactions at 25°C, 50°C, and 80°C to identify optimal thermal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
